BenchChemオンラインストアへようこそ!

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

medicinal chemistry scaffold hopping physicochemical property analysis

Select this compound for its unique 6-morpholino-4-carboxamide substitution on a pyrimidine core, delivering a planar, hydrogen-bond-rich pharmacophore essential for ATP-binding site complementarity in PI3K/mTOR, CDK, and Src family kinases. With only 3 rotatable bonds and a direct amide-linked benzimidazole hinge-binding motif, it is conformationally restricted—ideal for X-ray crystallography and NMR structural biology campaigns. Its intermediate clogP (1.29) and moderate TPSA (95.91 Ų) provide valuable physicochemical diversity for cellular permeability SAR. Paired with its pyridazine isostere (CAS 1396882-11-3), it forms a matched molecular pair for scaffold-hopping studies. Supplied at ≥95% purity for in vitro screening and virtual screening workflow validation.

Molecular Formula C16H16N6O2
Molecular Weight 324.344
CAS No. 1904141-11-2
Cat. No. B2820897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS1904141-11-2
Molecular FormulaC16H16N6O2
Molecular Weight324.344
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23)
InChIKeyJOZCFSRCVCCQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904141-11-2): Structural Identity and Procurement Baseline


N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1904141-11-2) is a heterocyclic small molecule with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol . It belongs to the aminobenzimidazole-substituted pyrimidine class, a scaffold extensively associated with protein kinase inhibition, particularly within the PI3K/mTOR, CDK, and Src family kinase inhibitor landscapes [1]. The compound features a morpholine substituent at the pyrimidine 6-position and a benzimidazole-2-carboxamide moiety at the 4-position, creating a hydrogen-bond-rich, planar pharmacophore. As a catalog-listed research compound, it is typically supplied at purities around 95% for in vitro screening purposes .

Why a Generic Aminobenzimidazole-Pyrimidine Cannot Replace N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide


The 6-morpholino-4-carboxamide substitution pattern of the target compound is a key determinant of kinase selectivity, solubility, and molecular conformation that cannot be replicated by simple benzimidazole-pyrimidine hybrids. Replacing the morpholine with a smaller amine or the carboxamide linker with a direct linkage or methylene spacer will alter the vector of the benzimidazole moiety, directly impacting ATP-binding site complementarity . Even closely related analogs, such as the pyridazine ring variant (N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide, CAS 1396882-11-3) or the methylene-linked analog (N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide, CAS 1903821-50-0) , introduce distinct changes in nitrogen position, ring electronics, or linker flexibility that are known to shift kinase selectivity profiles in this scaffold class. Therefore, substitution without confirmatory comparative data risks altering the target engagement profile.

Quantitative Differentiation Evidence for N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide


Morpholine-6 vs. Pyridazine Core Isosteric Replacement: Comparative Physicochemical Properties

The target compound (pyrimidine core) and its direct isostere N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide (pyridazine core, CAS 1396882-11-3) share the identical molecular formula (C16H16N6O2, MW 324.34) but differ in the central diazine ring, resulting in significantly divergent calculated clogP values: the target compound has a higher predicted clogP (1.29) compared to the pyridazine analog (0.12) . No target-specific bioactivity data are available from non-excluded sources for either compound; therefore, the magnitude of any resulting potency shift cannot be quantified [1]. This analysis is based on structural comparison and calculated properties only.

medicinal chemistry scaffold hopping physicochemical property analysis

Direct vs. Methylene-Linker Connectivity: Impact on Rotatable Bond Count and Conformational Flexibility

The target compound links the benzimidazole directly to the pyrimidine carboxamide, resulting in 3 rotatable bonds, while its methylene-linked analog (N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide, CAS 1903821-50-0) contains 4 rotatable bonds . The direct amide linkage restricts conformational freedom and stabilizes a planar arrangement conducive to hinge-region binding in kinases, a feature associated with potent CDK1 inhibition (IC50 < 10 nM) in analogous aminobenzimidazole-substituted pyrimidine series . No direct head-to-head activity data exist for the target compound vs. this analog.

kinase inhibitor design SAR conformational flexibility

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The target compound exhibits a TPSA of 95.91 Ų, which positions it near the upper favorable limit for potential CNS penetration (commonly <90 Ų for optimal BBB access) [1]. In contrast, the pyridazine analog with identical TPSA but lower clogP may display different brain/plasma partitioning. This property differentiates the compound from more polar benzimidazole-pyrimidine hybrids with additional hydrogen-bond donors or charged groups that exceed the TPSA threshold. No direct in vivo BBB penetration data are available for this compound.

CNS drug design ADME blood-brain barrier

Class-Level Kinase Inhibition Potential: Morpholinopyrimidine Benzimidazoles as PI3K/mTOR and CDK Inhibitors

While no target-specific kinase profiling data were identified from non-excluded sources, the broader morpholinopyrimidine benzimidazole class has demonstrated potent PI3K inhibition (e.g., trisubstituted morpholinopyrimidines showing 1.5–3-fold greater potency than ZSTK474, a well-characterized PI3K inhibitor) [1] and sub-10 nM CDK1 inhibition in aminobenzimidazole-substituted pyrimidine series . Patents on pyrimidine-substituted benzimidazole derivatives claim inhibition of c-Src, FGFR3, KDR, and/or Lck [2]. The target compound's specific morpholino-4-carboxamide substitution pattern may confer distinct selectivity within this panel; however, in the absence of direct comparative data, this remains a hypothesis-driven selection rationale.

kinase inhibitor PI3K CDK anticancer

Recommended Application Scenarios for N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide


Focused Kinase Inhibitor Screening Library for PI3K/mTOR Pathway Profiling

Based on class-level evidence that morpholinopyrimidine benzimidazoles inhibit PI3K with potencies exceeding the reference inhibitor ZSTK474 [1], this compound is suitable as a diversity element in medium-throughput biochemical PI3K isoform selectivity panels. Its intermediate clogP (1.29) and moderate TPSA (95.91 Ų) provide physicochemical diversity relative to more hydrophilic library members, which may be valuable for exploring SAR around cellular permeability.

Crystallography Fragment Replacement: Rigid Scaffold for Hinge-Binding Studies

With only 3 rotatable bonds and a direct amide linkage to the benzimidazole hinge-binding motif, the compound is a conformationally restricted analog suited for X-ray crystallography or NMR-based structural biology campaigns aimed at mapping kinase hinge-region interactions. This rigidity contrasts with the more flexible methylene-linked analog (NRB = 4) that would explore a broader conformational space.

Medicinal Chemistry Scaffold-Hopping Benchmark for Isosteric Comparison

The target compound (pyrimidine core, clogP 1.29) and its pyridazine isostere (clogP 0.12) constitute a matched molecular pair for assessing the impact of diazine ring electronics on potency and ADME. This pair is valuable for scaffold-hopping exercises where understanding the contribution of the central heterocycle to target binding is a project objective.

Computational Chemistry and Virtual Screening Validation Set

Given the absence of published bioactivity data, this compound serves as a prediction test case for virtual screening workflows targeting kinases in the PI3K or CDK families. Its well-defined structural parameters (MW 324.34, clogP 1.29, TPSA 95.91, HBA 8, HBD 2) make it suitable for validating docking scores and machine-learning-based activity predictors before large-scale library screening.

Quote Request

Request a Quote for N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.